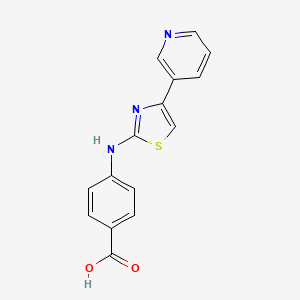4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid
CAS No.:
Cat. No.: VC14524641
Molecular Formula: C15H11N3O2S
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H11N3O2S |
|---|---|
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | 4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzoic acid |
| Standard InChI | InChI=1S/C15H11N3O2S/c19-14(20)10-3-5-12(6-4-10)17-15-18-13(9-21-15)11-2-1-7-16-8-11/h1-9H,(H,17,18)(H,19,20) |
| Standard InChI Key | VOAGRCWYJDZBFU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid features a benzoic acid backbone substituted at the para position with an amino-linked thiazole ring. The thiazole’s 4-position is further connected to a pyridine ring at its 3-position (Figure 1). This arrangement creates a planar structure conducive to π-π stacking interactions, which are critical for binding to biological targets such as DNA or enzymes .
Molecular Formula and Weight
Key Functional Groups
-
Benzoic acid: Provides hydrophilicity and potential for hydrogen bonding via the carboxylic acid group.
-
Thiazole: A five-membered ring containing nitrogen and sulfur, known to enhance metabolic stability and bioavailability.
-
Pyridine: Aromatic nitrogen heterocycle contributing to base-pair interactions and metal coordination .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of pyridine-thiazole hybrids typically involves multi-step reactions:
-
Thiazole formation: Cyclization of thiourea derivatives with α-halo ketones via the Hantzsch thiazole synthesis .
-
Coupling reactions: Amide bond formation between the thiazole-amine and benzoic acid derivatives using carbodiimide crosslinkers (e.g., EDC, DCC).
-
Pyridine introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridine moiety .
Example Reaction Scheme
Physicochemical Profile
| Property | Value/Description | Source Compound Analogy |
|---|---|---|
| Boiling point | ~546.7°C | |
| Flash point | ~284.4°C | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| LogP | ~3.7 (indicative of moderate lipophilicity) |
Biological Activity and Mechanisms
Hypothesized Activity of 4-(4-Pyridin-3-yl-thiazol-2-ylamino)-Benzoic Acid
Structural similarities suggest:
-
DNA intercalation: Planar regions may disrupt DNA replication.
-
Enzyme inhibition: Potential targeting of topoisomerases or kinases .
Antimicrobial Properties
Thiazole derivatives are known for broad-spectrum antimicrobial activity. For instance:
-
2-Aminothiazoles: Effective against prion diseases via misfolded protein inhibition .
-
Pyridine-thiazole hybrids: Disrupt microbial cell wall synthesis.
Computational and Structural Insights
QSAR Modeling
Quantitative structure-activity relationship (QSAR) studies on analogs reveal:
-
Hydrophobic substituents (e.g., bromophenyl groups) enhance anticancer activity .
-
Electron-donating groups (e.g., hydroxyl) improve solubility but may reduce membrane permeability .
Key Parameters from Hansch Analysis
Where = lipophilicity, = electronic effects .
Molecular Docking
Docking studies suggest high affinity for:
-
PARP1 active site: Hydrogen bonding with Glu988 and π-stacking with Tyr907 .
-
DNA minor groove: Stabilized by van der Waals interactions .
Applications and Future Directions
Therapeutic Applications
-
Oncology: Selective cytotoxicity against leukemia and solid tumors .
-
Antimicrobials: Combating drug-resistant pathogens via novel mechanisms.
-
Neurology: Prion disease modulation (extrapolated from thiazole activity) .
Industrial Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume